N(1),N(3)-Diallylthymine
Description
N(1),N(3)-Diallylthymine (molecular formula: C₁₁H₁₄N₂O₂) is a thymine derivative where allyl groups are substituted at the N(1) and N(3) positions of the pyrimidine ring. Thymine, a nucleobase in DNA, undergoes structural modifications like alkylation to alter its physicochemical properties for applications in pharmaceuticals, polymer synthesis, or biochemical research. According to PubChemLite data, this compound has the highest literature coverage (4 references) among 112 structurally related compounds, indicating its significance in academic research .
Properties
CAS No. |
114066-89-6 |
|---|---|
Molecular Formula |
C11H14N2O2 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
5-methyl-1,3-bis(prop-2-enyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H14N2O2/c1-4-6-12-8-9(3)10(14)13(7-5-2)11(12)15/h4-5,8H,1-2,6-7H2,3H3 |
InChI Key |
LPHRAHGTESHZNN-UHFFFAOYSA-N |
SMILES |
CC1=CN(C(=O)N(C1=O)CC=C)CC=C |
Canonical SMILES |
CC1=CN(C(=O)N(C1=O)CC=C)CC=C |
Other CAS No. |
114066-89-6 |
Synonyms |
N(1),N(3)-diallylthymine |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs in PubChemLite
N(1),N(3)-Diallylthymine belongs to a group of C₁₁H₁₄N₂O₂ compounds with diverse substituents. Key comparisons include:
| Compound Name | Substituents | Literature Count | Patent Count |
|---|---|---|---|
| This compound | N(1),N(3)-diallyl | 4 | Not specified |
| 5-Hydroxytryptophanol | Hydroxyl and tryptophanol | 0 | 13 |
| N-(4-Aminophenyl)oxolane-2-carboxamide | Oxolane and aminophenyl | 0 | 1 |
Key Findings :
- This compound dominates in literature, suggesting focused academic interest, whereas 5-hydroxytryptophanol has higher patent activity, likely due to pharmaceutical applications .
- The allyl groups in Diallylthymine enhance its utility in polymer chemistry compared to polar substituents (e.g., hydroxyl or oxolane) in analogs, which may prioritize solubility or biological interactions .
Comparison with Other Diallyl-Substituted Compounds
Diallyl-functionalized compounds vary widely in core structures and applications:
| Compound | Core Structure | Applications |
|---|---|---|
| This compound | Pyrimidine (thymine) | Polymer precursors, biochemical studies |
| Diallyl phthalate | Phthalimide | Plasticizers, polyesters |
| Diallyl sulfide | Sulfide | Flavoring agents, organic synthesis |
Key Findings :
- Diallyl sulfide’s sulfur center enables nucleophilic reactivity, whereas Diallylthymine’s nitrogen-rich structure supports hydrogen bonding or coordination chemistry .
Research and Patent Landscape
PubChemLite data highlights disparities in research focus:
- Literature : this compound leads with 4 references, likely exploring its synthesis, polymerization, or DNA-interaction studies .
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